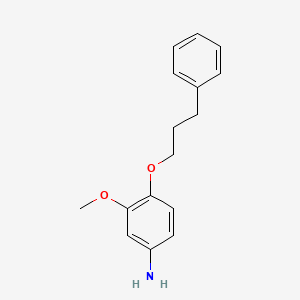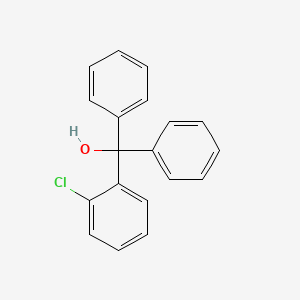
(2-Clorofenil)difenilmetanol
Descripción general
Descripción
. Este compuesto se utiliza principalmente en investigación científica y ha demostrado potencial en diversas aplicaciones, particularmente en el estudio de los canales de calcio.
Aplicaciones Científicas De Investigación
MDK-4025 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Se estudia por sus efectos en los canales de calcio en las neuronas, proporcionando información sobre la señalización neuronal y la función.
Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones relacionadas con la disfunción de los canales de calcio, como la epilepsia y el dolor crónico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos químicos.
Safety and Hazards
“(2-Chlorophenyl)diphenylmethanol” is harmful if swallowed (Hazard Statement: H302) and causes skin irritation (Hazard Statement: H315) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Mecanismo De Acción
MDK-4025 ejerce sus efectos inhibiendo las corrientes de calcio activadas por alto voltaje en las neuronas piramidales. El compuesto se une a los canales de calcio, bloqueando la entrada de iones de calcio a las neuronas. Esta inhibición afecta la excitabilidad neuronal y la liberación de neurotransmisores, lo que puede modular varios procesos fisiológicos y potencialmente brindar beneficios terapéuticos en los trastornos neurológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MDK-4025 típicamente involucra la reacción de 2-clorobenzofenona con bromuro de fenilmagnesio (reactivo de Grignard) en una solución de éter anhidro. La reacción procede de la siguiente manera:
Preparación del reactivo de Grignard: El bromuro de fenilmagnesio se prepara haciendo reaccionar bromobenceno con virutas de magnesio en éter anhidro.
Reacción con 2-clorobenzofenona: El reactivo de Grignard preparado se agrega luego a una solución de 2-clorobenzofenona en éter anhidro. La mezcla de reacción se agita a temperatura ambiente, lo que lleva a la formación de MDK-4025.
Purificación: El producto crudo se purifica por recristalización a partir de un solvente apropiado, como el etanol, para obtener MDK-4025 puro.
Métodos de producción industrial
La producción industrial de MDK-4025 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
MDK-4025 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: MDK-4025 se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir para formar alcoholes o hidrocarburos utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: MDK-4025 puede experimentar reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como grupos hidróxido, alcóxido o amina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o hidrocarburos.
Sustitución: Formación de derivados de benzofenona sustituidos.
Comparación Con Compuestos Similares
MDK-4025 se puede comparar con otros inhibidores de los canales de calcio, como:
Verapamilo: Un bloqueador de los canales de calcio conocido que se utiliza en el tratamiento de la hipertensión y las arritmias cardíacas.
Amlodipina: Otro bloqueador de los canales de calcio que se utiliza para controlar la hipertensión y la angina de pecho.
Nifedipina: Se utiliza para tratar la hipertensión y la angina de pecho, similar a la amlodipina.
Unicidad de MDK-4025
A diferencia de los compuestos mencionados anteriormente, MDK-4025 se utiliza principalmente en entornos de investigación en lugar de aplicaciones clínicas. Su estructura única y sus efectos inhibitorios específicos sobre las corrientes de calcio activadas por alto voltaje lo convierten en una herramienta valiosa para estudiar la función neuronal y la fisiología de los canales de calcio.
Compuestos similares
- Verapamilo
- Amlodipina
- Nifedipina
- Diltiazem
- Nimodipina
Estos compuestos comparten mecanismos de acción similares pero difieren en sus aplicaciones específicas y efectos en varios subtipos de canales de calcio.
Propiedades
IUPAC Name |
(2-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAHLGKTSPDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305489 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66774-02-5 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66774-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Chlorophenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

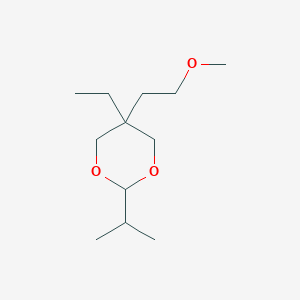



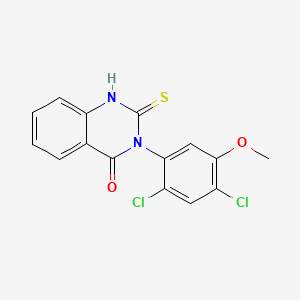
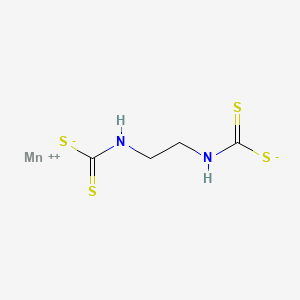
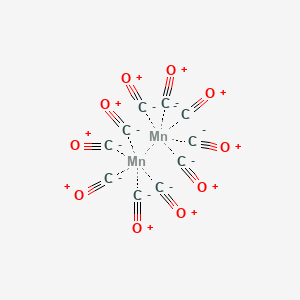
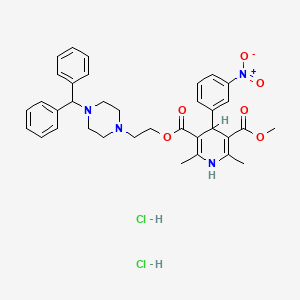

![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)
